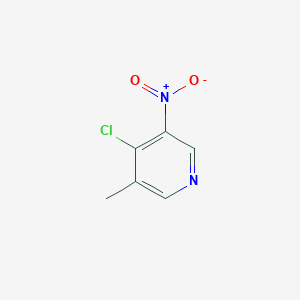

4-Chloro-3-methyl-5-nitropyridine

CAS No.:

Cat. No.: VC13512786

Molecular Formula: C6H5ClN2O2

Molecular Weight: 172.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H5ClN2O2 |

|---|---|

| Molecular Weight | 172.57 g/mol |

| IUPAC Name | 4-chloro-3-methyl-5-nitropyridine |

| Standard InChI | InChI=1S/C6H5ClN2O2/c1-4-2-8-3-5(6(4)7)9(10)11/h2-3H,1H3 |

| Standard InChI Key | WICURSLPRBHCAI-UHFFFAOYSA-N |

| SMILES | CC1=CN=CC(=C1Cl)[N+](=O)[O-] |

| Canonical SMILES | CC1=CN=CC(=C1Cl)[N+](=O)[O-] |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s pyridine ring is functionalized with three distinct groups:

-

Chlorine at the 4-position, contributing electronegativity and polarizability.

-

Methyl at the 3-position, introducing steric bulk and lipophilicity.

-

Nitro at the 5-position, enhancing electron-withdrawing effects and reactivity toward nucleophilic substitution.

This substitution pattern creates a dipole moment asymmetry, influencing its solubility and crystalline packing. X-ray diffraction studies of analogous nitropyridines reveal planar ring geometries with bond angles distorted by meta- and para-substituents.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 172.57 g/mol | |

| Exact Mass | 172.004 g/mol | |

| Topological Polar Surface Area | 58.71 Ų | |

| LogP (Octanol-Water) | 2.47 |

Synthesis and Industrial Preparation

Nitration and Functionalization Pathways

The synthesis of 4-chloro-3-methyl-5-nitropyridine typically involves sequential nitration and halogenation steps. A patented method for analogous compounds employs a mixed acid system (65% HNO₃ and H₂SO₄) to nitrate 2-chloro-4-methylpyridine, yielding a mixture of 3-nitro and 5-nitro isomers . Selective crystallization separates these isomers, with the 5-nitro derivative isolated in 75–85% purity . Industrial-scale production may utilize continuous-flow reactors to optimize exothermic nitration kinetics and minimize byproduct formation.

Critical Reaction Parameters

-

Temperature: Maintained below 50°C to prevent decomposition.

-

Acid Ratio: HNO₃:H₂SO₄ at 1:3 (v/v) ensures protonation of the pyridine nitrogen, directing nitration to the 5-position .

-

Purification: Recrystallization from ethanol/water mixtures enhances purity to >95% .

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<0.1 g/L at 25°C). Thermal gravimetric analysis (TGA) of related nitropyridines indicates decomposition onset at ~200°C, suggesting stability under standard storage conditions .

Table 2: Physicochemical Profile

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Density | ~1.45 g/cm³ (estimated) | |

| Flash Point | Non-flammable | |

| Hygroscopicity | Low |

Applications in Chemical Synthesis

Pharmaceutical Intermediates

While direct therapeutic applications remain undocumented, the compound’s nitro and chloro groups enable diverse transformations:

-

Nucleophilic Aromatic Substitution: Displacement of chlorine with amines or alkoxides yields aminopyridines or ethers, precursors to kinase inhibitors.

-

Reduction of Nitro Group: Catalytic hydrogenation produces 5-aminopyridines, key intermediates in benzimidazole antifungals .

Agrochemical Development

Pyridine derivatives are integral to herbicides and insecticides. The methyl group’s lipophilicity may enhance membrane permeability in plant-systemic compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume